molecular formula C23H20N4O3S B2461329 ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE CAS No. 1110965-02-0

ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B2461329
CAS No.: 1110965-02-0
M. Wt: 432.5
InChI Key: DVUPVWMSWYTUCO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a phenyl group, and an ethyl ester moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-d]pyrimidine ring system.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound and a suitable base.

    Thioether Formation: The thioether linkage is formed by reacting the pyrrolo[3,2-d]pyrimidine intermediate with a thiol compound under mild conditions.

    Acetamido Group Addition: The acetamido group is introduced through an acylation reaction, typically using acetic anhydride or an acyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases and induce apoptosis makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[[2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-30-23(29)16-10-6-7-11-18(16)27-19(28)13-31-22-21-20(25-14-26-22)17(12-24-21)15-8-4-3-5-9-15/h3-12,14,24H,2,13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUPVWMSWYTUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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